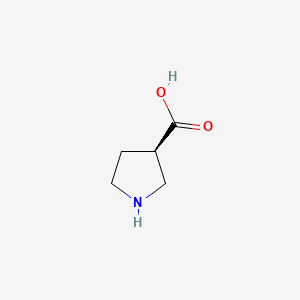

(R)-pyrrolidine-3-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

(3R)-pyrrolidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2/c7-5(8)4-1-2-6-3-4/h4,6H,1-3H2,(H,7,8)/t4-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAEIBKXSIXOLOL-SCSAIBSYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC[C@@H]1C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801299812 | |

| Record name | (3R)-3-Pyrrolidinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801299812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72580-54-2 | |

| Record name | (3R)-3-Pyrrolidinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72580-54-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3R)-3-Pyrrolidinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801299812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3R)-pyrrolidine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (R)-pyrrolidine-3-carboxylic Acid: Chemical Properties and Applications

(R)-pyrrolidine-3-carboxylic acid , a chiral non-proteinogenic amino acid, serves as a crucial building block in medicinal chemistry and drug discovery. Its constrained cyclic structure and stereochemistry make it a valuable scaffold for designing novel therapeutics with improved potency, selectivity, and pharmacokinetic profiles. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological significance of this compound for researchers, scientists, and drug development professionals.

Core Chemical and Physical Properties

This compound is a white to light yellow solid organic compound.[1] It is soluble in water and other organic solvents.[2] Its chemical structure consists of a five-membered pyrrolidine (B122466) ring with a carboxylic acid group at the 3-position, conferring chirality to the molecule.

Physicochemical Data

| Property | Value | Reference |

| Molecular Formula | C5H9NO2 | |

| Molecular Weight | 115.13 g/mol | |

| CAS Number | 72580-54-2 | |

| Appearance | White to light yellow solid | [1] |

| Melting Point | 185-191 °C | [2] |

| pKa | 3.86 ± 0.20 (Predicted) | [2] |

| Optical Activity | [α]/D -20.5 ± 1.5° (c = 2 in H2O) | |

| Solubility | Soluble in water (20 mg/mL) | [1] |

Spectroscopic Data

While specific peak data can vary based on the solvent and experimental conditions, the following provides an overview of the expected spectroscopic characteristics for this compound.

| Spectrum | Expected Characteristics |

| ¹H NMR | The proton nuclear magnetic resonance (¹H NMR) spectrum is expected to show signals corresponding to the protons on the pyrrolidine ring and the carboxylic acid proton. The chemical shifts and coupling patterns will be indicative of the rigid cyclic structure. |

| ¹³C NMR | The carbon-13 nuclear magnetic resonance (¹³C NMR) spectrum will display distinct peaks for each of the five carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid group, which will appear at a characteristic downfield chemical shift. |

| IR Spectroscopy | The infrared (IR) spectrum will feature a broad O-H stretching band for the carboxylic acid, typically in the range of 3300-2500 cm⁻¹. A strong C=O stretching vibration for the carbonyl group is expected around 1700-1750 cm⁻¹. C-N and C-H stretching and bending vibrations will also be present.[3] |

Synthesis and Experimental Protocols

The stereoselective synthesis of this compound is critical for its application in chiral drug development. Key methodologies include asymmetric Michael additions and enantioselective hydrogenation.

Asymmetric Michael Addition

This method involves the organocatalytic enantioselective Michael addition of a nucleophile to an appropriate Michael acceptor, followed by cyclization and further transformations to yield the desired pyrrolidine-3-carboxylic acid derivative.[2][4]

Illustrative Experimental Protocol:

-

Michael Addition: To a solution of a 4-substituted-4-oxo-2-enoate and a nitroalkane in an appropriate solvent (e.g., toluene, CH2Cl2), an organocatalyst (e.g., a chiral primary amine) is added. The reaction is stirred at a controlled temperature until completion, monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: The reaction mixture is quenched, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product is purified by column chromatography.

-

Cyclization and Reduction: The purified Michael adduct is then subjected to a reductive cyclization reaction, often using a reducing agent like H2 gas with a palladium catalyst, to form the pyrrolidine ring.

-

Deprotection: Any protecting groups are removed under appropriate conditions to yield the final this compound.

Enantioselective Hydrogenation

This approach utilizes a chiral catalyst to stereoselectively hydrogenate a prochiral precursor, such as a 2,5-dihydro-1H-pyrrole-3-carboxylic acid derivative.[5]

Illustrative Experimental Protocol:

-

Reaction Setup: A pressure-resistant autoclave is charged with the 2,5-dihydro-1H-pyrrole-3-carboxylic acid substrate, a chiral ruthenium-based catalyst, and a suitable solvent like methanol (B129727) under an inert atmosphere.[5]

-

Hydrogenation: The autoclave is pressurized with hydrogen gas to a specific pressure (e.g., 40 bar) and heated to a controlled temperature (e.g., 30-60 °C).[5] The reaction is stirred for a set period until completion.

-

Isolation and Purification: After releasing the pressure, the solvent is removed under reduced pressure. The crude product is then purified, which may involve dissolution in a basic solution, extraction of impurities, and precipitation of the product by adjusting the pH to its isoelectric point.[5]

Biological Significance and Applications in Drug Development

This compound and its derivatives are of significant interest in drug discovery due to their ability to serve as constrained scaffolds that can mimic peptide turns and interact with biological targets with high specificity.

Enzyme Inhibition

Derivatives of pyrrolidine-3-carboxylic acid have been investigated as inhibitors of various enzymes. For instance, certain pyrrolidine carboxamides have shown potent inhibitory activity against InhA, the enoyl acyl carrier protein reductase from Mycobacterium tuberculosis, a key enzyme in mycobacterial fatty acid synthesis.

Receptor Agonism and Antagonism

The pyrrolidine scaffold is also utilized in the design of receptor agonists and antagonists. A notable example is the development of potent and selective human β3 adrenergic receptor agonists.[6] These compounds are being explored for the treatment of metabolic disorders such as obesity and type 2 diabetes. The constrained pyrrolidine structure helps to improve selectivity and metabolic stability compared to more flexible acyclic analogues.[6]

Visualizations

Synthesis Workflow

Caption: General synthesis workflow.

Logical Relationship: Structure to Application

Caption: Structure-application relationship.

β3 Adrenergic Receptor Signaling Pathway

Caption: Simplified β3 adrenergic receptor signaling.

Safety and Handling

This compound should be handled in accordance with standard laboratory safety procedures. It is recommended to use personal protective equipment, including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area with plenty of water. Store in a cool, dry, and well-ventilated area.

Conclusion

This compound is a versatile and valuable chiral building block in modern drug discovery. Its unique structural features provide a robust scaffold for the development of novel therapeutics with enhanced biological activity and improved pharmacological properties. A thorough understanding of its chemical properties, coupled with efficient stereoselective synthetic methods, will continue to drive its application in the development of next-generation pharmaceuticals.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. researchgate.net [researchgate.net]

- 5. US8344161B2 - Process for the preparation of pyrollidine-3-carboxylic acids - Google Patents [patents.google.com]

- 6. Design of a novel pyrrolidine scaffold utilized in the discovery of potent and selective human β3 adrenergic receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

(R)-pyrrolidine-3-carboxylic acid molecular weight

An In-depth Technical Guide to (R)-pyrrolidine-3-carboxylic Acid

Introduction

This compound, also known as (R)-β-Proline, is a non-proteinogenic cyclic β-amino acid.[1] As a proline derivative, its rigid pyrrolidine (B122466) ring serves as a valuable chiral scaffold in medicinal chemistry and drug discovery.[2][3] The stereochemistry and conformational constraints imposed by the five-membered ring make it a crucial building block for creating novel peptidomimetics, enzyme inhibitors, and receptor agonists.[3][4] Its applications extend to organocatalysis, where it and its derivatives can facilitate stereoselective chemical transformations.[4] This technical guide provides a comprehensive overview of its physicochemical properties, synthesis, and applications for researchers, scientists, and drug development professionals.

Physicochemical and Quantitative Data

This compound is a white to off-white solid compound.[2] It is soluble in water and its stability is crucial for its use in various applications.[5] For long-term storage, it is recommended to keep the compound at 2-8°C. Stock solutions can be stored at -80°C for up to six months or at -20°C for one month.[2]

| Property | Value | Source(s) |

| Molecular Weight | 115.13 g/mol | [1][2][5] |

| Molecular Formula | C₅H₉NO₂ | [1][2][5][6] |

| CAS Number | 72580-54-2 | [2] |

| Appearance | Solid | [2] |

| Melting Point | 185-191 °C | [5] |

| Density | 1.186 g/cm³ | [5] |

| Optical Activity | [α]/D -20.5 ± 1.5°, c = 2 in H₂O | |

| Assay | ≥99.0% | |

| InChI Key | JAEIBKXSIXOLOL-SCSAIBSYSA-N | |

| SMILES String | OC(=O)[C@@H]1CCNC1 |

Synthesis and Experimental Protocols

The synthesis of enantiomerically pure this compound and its derivatives is a key area of research. Methods often focus on achieving high stereoselectivity.[4][7]

Logical Workflow for Synthesis

The synthesis of substituted pyrrolidine-3-carboxylic acid derivatives can be achieved via asymmetric Michael addition, a concise and atom-economical method.[4] This workflow highlights a general two-step process starting from readily available materials.[7]

Caption: General workflow for the synthesis of pyrrolidine-3-carboxylic acid derivatives.

Protocol 1: Asymmetric Hydrogenation for Derivative Synthesis

This protocol is a generalized example based on the synthesis of a substituted pyrrolidine-3-carboxylic acid derivative, illustrating a common industrial method.[8]

Objective: To produce (3S,4S)-1-benzyl-4-(4-chloro-phenyl)-pyrrolidine-3-carboxylic acid via asymmetric hydrogenation.

Materials:

-

1-benzyl-4-(4-chloro-phenyl)-2,5-dihydro-1H-pyrrole-3-carboxylic acid monohydrate (Substrate)

-

[Ru(OAc)₂((R)-2-Furyl-MeOBIPHEP)] (Ruthenium Catalyst)

-

Methanol (B129727) (Solvent)

-

Hydrogen gas (H₂)

-

High-pressure autoclave (e.g., stainless steel)

Procedure:

-

Charge a stainless steel autoclave with the substrate (e.g., 180.0 g, 0.54 mol), the ruthenium catalyst (e.g., 413.2 mg, 0.54 mmol, S/C ratio 1,000), and methanol (7.1 L).[8]

-

Seal the autoclave and purge with an inert gas (e.g., argon) before introducing hydrogen.

-

Pressurize the autoclave with hydrogen gas to 40 bar.[8]

-

Maintain the reaction temperature at 30°C and stir for 20 hours.[8]

-

Monitor the reaction for conversion (e.g., target >99%).[8]

-

Once the reaction is complete, release the pressure carefully.

-

The resulting product suspension is then concentrated. For purification, the crude product can be dissolved in an aqueous base (e.g., 1M NaOH), followed by extraction and precipitation at the isoelectric point.[8]

Protocol 2: Stock Solution Preparation

Objective: To prepare a stock solution of this compound for in vitro experiments.

Materials:

-

This compound powder

-

Sterile, high-purity water or appropriate solvent (e.g., DMSO)

-

Sterile microcentrifuge tubes or vials

-

0.22 µm sterile filter

Procedure:

-

Determine the desired concentration of the stock solution.

-

Using a calibrated analytical balance, weigh the required amount of this compound powder.

-

Add the appropriate volume of solvent (e.g., water) to the powder to achieve the target concentration.

-

Vortex or sonicate briefly until the solid is completely dissolved.

-

If using water as the solvent, sterilize the stock solution by passing it through a 0.22 µm filter into a sterile container.[2]

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).[2]

Biological Activity and Role in Drug Discovery

This compound is a key chiral building block in drug discovery.[3] The pyrrolidine ring is a prevalent scaffold in natural products and FDA-approved drugs due to its favorable properties, including increased three-dimensional coverage which allows for efficient exploration of pharmacophore space.[3] Derivatives of pyrrolidine-3-carboxylic acid have been reported as enzyme inhibitors and receptor agonists.[4] Its structural rigidity and stereogenic centers are leveraged to design molecules with high specificity and biological activity.

Caption: Role of this compound in synthetic and discovery pathways.

References

- 1. 3-Pyrrolidinecarboxylic acid | C5H9NO2 | CID 3034645 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. iris.unipa.it [iris.unipa.it]

- 4. files.core.ac.uk [files.core.ac.uk]

- 5. This compound [chembk.com]

- 6. scbt.com [scbt.com]

- 7. Pyrrolidine-3-Carboxylic Acid Derivatives (Beta-Proline Derivatives) (No. 0106) | OIST Groups [groups.oist.jp]

- 8. US8344161B2 - Process for the preparation of pyrollidine-3-carboxylic acids - Google Patents [patents.google.com]

Technical Guide on the Solubility of (R)-pyrrolidine-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility data for (R)-pyrrolidine-3-carboxylic acid. Due to the limited publicly available quantitative data for this specific compound, this guide also includes qualitative solubility information and data on the closely related isomer, (2S)-pyrrolidine-2-carboxylic acid (L-proline), to provide valuable context and insight for researchers.

Quantitative Solubility Data

The quantitative solubility data for this compound is sparse in publicly accessible literature. The available information from commercial suppliers is summarized below.

Table 1: Quantitative Solubility of this compound

| Solvent | Solubility | Concentration (mM) | Conditions | Source |

| Water (H₂O) | 20 mg/mL | 173.72 mM | Requires ultrasonic treatment | [1] |

It is important to note that other sources describe the solubility in water qualitatively as "soluble" or "slightly soluble," indicating that the precise value may vary based on experimental conditions such as temperature and pH, which are not specified in the available data.[2]

Comparative Solubility Data: (2S)-pyrrolidine-2-carboxylic acid (L-proline)

To provide further context, the following table summarizes the solubility trends observed for the closely related isomer, L-proline. These trends can be informative for estimating the behavior of this compound in various solvent systems. A study on L-proline's solubility in pure alcohols found the following order: methanol (B129727) > ethanol (B145695) > butan-1-ol > isopropyl alcohol.[3][4] In binary mixtures of water and alcohol, the solubility of L-proline was observed to decrease as the concentration of the alcohol increased.[3][4]

Table 2: Qualitative Solubility Trends of (2S)-pyrrolidine-2-carboxylic acid

| Solvent System | Observed Trend |

| Pure Alcohols | Solubility decreases in the order: Methanol > Ethanol > Butan-1-ol > Isopropyl alcohol.[3][4] |

| Aqueous Alcohol Mixtures | Solubility decreases with an increasing concentration of alcohol.[3][4] |

Experimental Protocols for Solubility Determination

While a specific, detailed protocol for this compound is not available, the following are robust, generalized methods commonly used for determining the solubility of amino acids and other small molecules in various solvents.

Isothermal Gravimetric Method

This is a common and straightforward method for determining solubility.

Objective: To determine the saturation concentration of this compound in a given solvent at a constant temperature.

Materials:

-

This compound

-

Selected solvent(s)

-

Thermostatically controlled shaker or incubator

-

Analytical balance

-

Vials or Eppendorf tubes

-

Micro-pipettes

-

Drying oven or vacuum desiccator

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the solvent in a sealed vial. The excess solid should be clearly visible.

-

Equilibration: Place the vial in a thermostatically controlled shaker set to the desired temperature (e.g., 298.15 K / 25 °C). The solution should be agitated for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

Sedimentation: After the equilibration period, stop the agitation and allow the vial to rest in the thermostat for several hours (e.g., 6-8 hours) to allow the excess solid to settle completely.

-

Sampling: Carefully withdraw a known volume of the clear, saturated supernatant using a pre-weighed, airtight syringe fitted with a filter to avoid transferring any solid particles.

-

Gravimetric Analysis:

-

Dispense the collected supernatant into a pre-weighed container.

-

Record the total weight of the container and the solution.

-

Evaporate the solvent completely in a drying oven or under vacuum at a temperature that does not cause degradation of the solute.

-

Once a constant weight is achieved, record the final weight of the container with the dried solute.

-

-

Calculation: The solubility is calculated from the mass of the dried solute and the mass or volume of the solvent used.

Dynamic Laser Monitoring Method

This method is suitable for determining solubility at various temperatures.

Objective: To measure the dissolution temperature of a solid-liquid mixture of known composition.

Materials:

-

This compound

-

Selected solvent(s)

-

Jacketed glass vessel with a temperature controller

-

Laser transmitter and receiver

-

Stirrer

-

Analytical balance

Procedure:

-

Sample Preparation: A precise amount of this compound and the solvent are weighed and added to the jacketed glass vessel to create a slurry of known composition.

-

Heating and Monitoring: The slurry is heated at a controlled rate while being continuously stirred. A laser beam is passed through the suspension.

-

Dissolution Point Detection: As the temperature increases, the solid dissolves. The point at which the solid phase completely disappears is marked by a sharp increase in the transmission of the laser light. This temperature is recorded as the dissolution temperature for that specific concentration.

-

Data Collection: The experiment is repeated for several different compositions to generate a solubility curve as a function of temperature.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the general workflow for the isothermal gravimetric method of solubility determination.

Factors Influencing Solubility

The solubility of a compound like this compound is not an intrinsic constant but is influenced by several physicochemical factors. The diagram below illustrates these relationships.

References

An In-depth Technical Guide to the Stereoisomers of Pyrrolidine-3-Carboxylic Acid for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of (R)-pyrrolidine-3-carboxylic acid and its stereoisomers, focusing on their synthesis, resolution, and significance in neuroscience and drug discovery. The document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

This compound, a cyclic β-amino acid, is a crucial chiral building block in medicinal chemistry.[1] Its rigid pyrrolidine (B122466) ring structure provides a valuable scaffold for designing conformationally constrained molecules that can exhibit high affinity and selectivity for various biological targets. The stereochemistry at the 3-position of the pyrrolidine ring plays a pivotal role in determining the biological activity and pharmacological profile of its derivatives. This guide delves into the synthesis, separation, and biological importance of the (R) and (S) enantiomers of pyrrolidine-3-carboxylic acid, offering insights for their application in modern drug discovery.

Stereoselective Synthesis and Resolution

The synthesis of enantiomerically pure pyrrolidine-3-carboxylic acid is paramount for its use in drug development. Several stereoselective synthetic methods have been developed to obtain the desired (R) or (S) enantiomer with high purity.

Asymmetric Synthesis

Organocatalytic Michael Addition: A prominent method for the enantioselective synthesis of pyrrolidine-3-carboxylic acid derivatives involves the organocatalytic Michael addition of nitroalkanes to α,β-unsaturated esters. This approach can yield highly enantiomerically enriched products. For instance, the synthesis of 5-alkyl-substituted pyrrolidine-3-carboxylic acids has been achieved with high enantiomeric excess (ee).[2][3]

Enantioselective Hydrogenation: Another effective strategy is the enantioselective hydrogenation of a pyrrole-3-carboxylic acid precursor using a chiral catalyst. This method allows for the direct formation of the chiral center with high stereocontrol.

Chiral Resolution

Racemic mixtures of pyrrolidine-3-carboxylic acid can be separated into their constituent enantiomers through chiral resolution. This is often achieved by forming diastereomeric salts with a chiral resolving agent, followed by separation through crystallization or chromatography. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase is a common analytical and preparative method to resolve the enantiomers.

Biological Significance and Applications

The stereoisomers of pyrrolidine-3-carboxylic acid and its derivatives exhibit distinct biological activities, primarily in the central nervous system (CNS). They are key components in the development of drugs targeting neurological and psychiatric disorders.[1]

Neurological and Psychiatric Disorders

Derivatives of this compound have been investigated for their potential in treating a range of neurological conditions. The pyrrolidine scaffold is a common feature in nootropic agents and neuroprotective compounds. While direct quantitative data for the parent (R)- and (S)-pyrrolidine-3-carboxylic acid is limited in publicly available literature, studies on their derivatives consistently demonstrate the critical role of stereochemistry in their biological activity.

For instance, the affinity and efficacy of pyrrolidine-based compounds as ligands for N-methyl-D-aspartate (NMDA) receptors and GABA transporters often show significant stereoselectivity. Methylated derivatives of a related compound, L-trans-2,3-pyrrolidine-dicarboxylate, have shown stereospecific interactions with NMDA receptors, with IC50 values varying between enantiomers.[4] Similarly, certain pyrrolidine-2-acetic acid derivatives exhibit stereoselective inhibition of GABA transporters GAT-1 and GAT-3.[5]

Enzyme Inhibition

The pyrrolidine-3-carboxylic acid scaffold is also a valuable component in the design of enzyme inhibitors. The specific stereoisomer is often crucial for effective binding to the active site of the target enzyme. For example, derivatives have been explored as inhibitors of InhA (enoyl-acyl carrier protein reductase) from Mycobacterium tuberculosis and prolyl oligopeptidase, with inhibitory activity being dependent on the stereochemistry.[6][7]

Quantitative Data on Stereoselective Activity of Derivatives

Table 1: Stereoselective Inhibition of GABA Transporters by Pyrrolidine-2-acetic Acid Derivatives [5]

| Compound Stereoisomer | Target | IC50 (µM) |

| (2S,4R)-57b | GAT-3 | 29.7 |

| (2R,4S)-57b | GAT-3 | 38.0 |

| (2S,4S)-89a | GAT-1 | 3.29 |

| (2S,4R)-89a | GAT-1 | 4.92 |

| (2R,4S)-89b | GAT-3 | 19.9 |

| (2R,4R)-89b | GAT-3 | 126 |

Table 2: Activity of Methylated L-trans-2,3-pyrrolidine-dicarboxylate Derivatives at NMDA Receptors [4]

| Compound | Target | IC50 (µM) (³H-Glutamate Binding) | EC50 (µM) (NR1A/NR2B Receptors) |

| cis-5-methyl-L-trans-2,3-PDC | NMDA Receptor | 0.4 | 5 |

| trans-5-methyl-L-trans-2,3-PDC | NMDA Receptor | 1.4 | 49 |

| L-trans-2,3-PDC | NMDA Receptor | 1.2 | 16 |

Signaling Pathways

Pyrrolidine derivatives can modulate various signaling pathways implicated in neurological function and disease. A key pathway involves the regulation of neurotransmitter systems.

Caption: Modulation of GABAergic Synaptic Transmission by a Pyrrolidine Derivative.

Experimental Protocols

General Protocol for Asymmetric Michael Addition

This protocol describes a general procedure for the synthesis of a 5-alkyl-substituted pyrrolidine-3-carboxylic acid derivative.[3]

-

Reaction Setup: To a solution of the 4-alkyl-substituted 4-oxo-2-enoate (1.0 eq) in an appropriate solvent (e.g., toluene) at room temperature, add the nitroalkane (1.2 eq).

-

Catalyst Addition: Add the organocatalyst (e.g., a chiral primary amine-thiourea catalyst, 0.1 eq).

-

Reaction Monitoring: Stir the reaction mixture at the specified temperature and monitor the progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction and perform an aqueous work-up. Extract the product with an organic solvent.

-

Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the Michael adduct.

-

Cyclization and Reduction: The purified Michael adduct is then subjected to cyclization and reduction steps (e.g., using H₂ gas with a palladium catalyst) to yield the desired pyrrolidine-3-carboxylic acid derivative.

-

Enantiomeric Excess Determination: Determine the enantiomeric excess of the final product by chiral HPLC analysis.

Caption: Workflow for Asymmetric Synthesis of a Pyrrolidine-3-Carboxylic Acid Derivative.

General Protocol for Chiral HPLC Resolution

This protocol outlines a general method for the analytical separation of (R)- and (S)-pyrrolidine-3-carboxylic acid enantiomers.

-

Column Selection: Choose a suitable chiral stationary phase (CSP) column known for separating amino acids or their derivatives (e.g., a polysaccharide-based or cyclodextrin-based column).

-

Mobile Phase Preparation: Prepare the mobile phase, which typically consists of a mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a polar modifier (e.g., isopropanol (B130326) or ethanol). Additives like trifluoroacetic acid (TFA) or diethylamine (B46881) (DEA) may be required to improve peak shape and resolution.

-

Sample Preparation: Dissolve the racemic pyrrolidine-3-carboxylic acid in the mobile phase or a compatible solvent.

-

HPLC System Setup: Equilibrate the HPLC system with the chosen mobile phase at a constant flow rate and temperature.

-

Injection and Elution: Inject the sample onto the column and monitor the elution of the enantiomers using a suitable detector (e.g., UV or Mass Spectrometry).

-

Data Analysis: Integrate the peaks corresponding to the two enantiomers to determine their retention times and calculate the resolution factor (Rs) and the relative amounts of each enantiomer.

Caption: Workflow for Chiral HPLC Resolution of Pyrrolidine-3-Carboxylic Acid Enantiomers.

Conclusion

The stereoisomers of pyrrolidine-3-carboxylic acid represent a cornerstone in the development of chiral drugs, particularly for neurological disorders. The stereochemistry at the 3-position is a critical determinant of biological activity, underscoring the necessity for efficient stereoselective synthesis and resolution techniques. While direct quantitative biological data for the parent enantiomers is not extensively documented in the public domain, the pronounced stereoselectivity observed in their derivatives provides compelling evidence of their differential interactions with biological targets. This guide serves as a foundational resource for researchers and drug development professionals, highlighting the importance of stereochemical considerations in the design and synthesis of novel therapeutics based on the pyrrolidine-3-carboxylic acid scaffold.

References

- 1. This compound [chembk.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Methylation of the NMDA receptor agonist L-trans-2,3-pyrrolidine-dicarboxylate: enhanced excitotoxic potency and selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Development of new GABA uptake inhibitors derived from proline or from pyrrolidin-2-yl acetic acid [edoc.ub.uni-muenchen.de]

- 6. Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Dicarboxylic acid azacycle l-prolyl-pyrrolidine amides as prolyl oligopeptidase inhibitors and three-dimensional quantitative structure-activity relationship of the enzyme-inhibitor interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Significance of (R)-pyrrolidine-3-carboxylic Acid: A Technical Guide for Drug Discovery

Introduction

(R)-pyrrolidine-3-carboxylic acid, a chiral cyclic amino acid analog, has emerged as a privileged scaffold in medicinal chemistry and drug discovery. Its rigid, three-dimensional structure provides a unique framework for the design of potent and selective ligands for a variety of biological targets. This technical guide delves into the core biological significance of this compound, with a focus on its role as a versatile building block for the development of novel therapeutics. We will explore its applications in targeting endothelin receptors, GABA transporters, and ionotropic glutamate (B1630785) receptors, presenting key quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways to aid researchers, scientists, and drug development professionals.

I. Endothelin Receptor Antagonism

Derivatives of this compound have been extensively investigated as antagonists of endothelin (ET) receptors, particularly the ETa and ETb subtypes, which play crucial roles in vasoconstriction and cell proliferation.

Quantitative Data: Endothelin Receptor Binding Affinity

The following table summarizes the binding affinities (IC50 and Ki values) of representative this compound derivatives for endothelin receptors.

| Compound ID | R1 Group | R2 Group | ETa IC50 (nM) | ETb IC50 (nM) | Selectivity (ETb/ETa) | Reference |

| Atrasentan (ABT-627) | 4-methoxyphenyl | 1,3-benzodioxol-5-yl | 0.038 | 1330 | 35000 | [1] |

| Derivative 1 | 3-fluoro-4-methylphenyl | 2,3-dihydrobenzofuran-5-yl | 0.02 | 1000 | 50000 | [2] |

| Derivative 2 | 4-methoxyphenyl | 1,3-benzodioxol-5-yl (with N,S-dialkylsulfonamidoethyl side chain) | Sub-nanomolar | Sub-nanomolar | ~1 | [1] |

Experimental Protocols

This protocol outlines a standard method for determining the binding affinity of this compound derivatives to endothelin receptors.[3][4][5]

-

Membrane Preparation:

-

Homogenize tissues or cells expressing the target endothelin receptor subtype (e.g., CHO cells transfected with human ETa or ETb receptors) in ice-cold lysis buffer (50 mM Tris-HCl, pH 7.4, containing protease inhibitors).

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

-

Resuspend the membrane pellet in a binding buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM CaCl2, and 0.2% BSA).

-

Determine the protein concentration of the membrane preparation using a standard method (e.g., Bradford assay).

-

-

Binding Assay:

-

In a 96-well plate, add the membrane preparation (20-50 µg of protein), a fixed concentration of radioligand (e.g., [¹²⁵I]-ET-1), and varying concentrations of the unlabeled test compound (pyrrolidine-3-carboxylic acid derivative).

-

Incubate the mixture at 25°C for 2-4 hours to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/C) pre-soaked in 0.5% polyethylenimine.

-

Wash the filters rapidly with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a gamma counter.

-

-

Data Analysis:

-

Determine the non-specific binding by including a high concentration of an unlabeled standard ET receptor antagonist (e.g., BQ-123 for ETa).

-

Subtract the non-specific binding from the total binding to obtain the specific binding.

-

Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding data.

-

Calculate the Ki value (the inhibitory constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Signaling Pathway

The endothelin receptor signaling pathway is a critical regulator of cardiovascular homeostasis. Antagonism of this pathway by this compound derivatives can have significant therapeutic effects.[6][7][8][9][10]

II. GABA Transporter Inhibition

This compound derivatives have also been developed as inhibitors of GABA transporters (GATs), which are responsible for the reuptake of the inhibitory neurotransmitter GABA from the synaptic cleft. Inhibition of GATs can potentiate GABAergic neurotransmission, a strategy explored for the treatment of epilepsy and other neurological disorders.

Quantitative Data: GABA Transporter Inhibition

The following table presents the inhibitory activity (IC50 values) of select this compound analogs against different GABA transporter subtypes.

| Compound ID | GAT-1 IC50 (µM) | GAT-3 IC50 (µM) | Reference |

| (S)-4b | 0.396 | >100 | [11] |

| (S)-4c | 0.343 | >100 | [11] |

| (R)-4d | 62 | 3.1 | [11] |

| (2S,4R)-89c | 3.15 | >100 | [12] |

| (2R,4S)-89b | >100 | 19.9 | [12] |

Experimental Protocols

This protocol describes a common method for assessing the inhibitory activity of compounds on GABA transporters.[13][14][15][16]

-

Cell Culture:

-

Culture cells stably expressing the desired GABA transporter subtype (e.g., HEK-293 cells transfected with human GAT-1 or GAT-3).

-

Plate the cells in a 96-well microplate and allow them to adhere and grow to confluency.

-

-

Uptake Assay:

-

Wash the cells with a pre-warmed uptake buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4).

-

Pre-incubate the cells with varying concentrations of the test compound (pyrrolidine-3-carboxylic acid derivative) for 10-20 minutes at 37°C.

-

Initiate the uptake by adding a solution containing a fixed concentration of radiolabeled GABA (e.g., [³H]-GABA) and the test compound.

-

Incubate for a short period (e.g., 1-10 minutes) at 37°C.

-

Terminate the uptake by rapidly washing the cells with ice-cold uptake buffer.

-

-

Measurement and Data Analysis:

-

Lyse the cells with a suitable lysis buffer.

-

Measure the amount of radioactivity in the cell lysate using a liquid scintillation counter.

-

Determine the non-specific uptake in the presence of a high concentration of a known GAT inhibitor (e.g., tiagabine (B1662831) for GAT-1).

-

Subtract the non-specific uptake from the total uptake to calculate the specific uptake.

-

Calculate the IC50 value by plotting the percentage of inhibition of specific uptake against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.

-

Signaling Pathway

The GABA transporter plays a crucial role in regulating the concentration of GABA in the synaptic cleft, thereby modulating inhibitory neurotransmission.

III. Ionotropic Glutamate Receptor Antagonism

The this compound scaffold has also been utilized to develop antagonists for ionotropic glutamate receptors (iGluRs), including AMPA, kainate, and NMDA receptors. These receptors are ligand-gated ion channels that mediate the majority of excitatory neurotransmission in the central nervous system.

Quantitative Data: Ionotropic Glutamate Receptor Antagonism

The following table provides the binding affinities (Ki values) and functional antagonist potencies (Kb values) of a representative this compound derivative at different iGluR subtypes.

| Compound ID | Receptor Subtype | Ki (µM) | Kb (µM) | Reference |

| 1 | GluK1 | 4.8 | 11.4 | [17][18] |

| 1 | GluK3 | 0.87 | 275 | [17][18] |

| 2a | GluK1 | 4.8 | - | [18] |

| 2a | GluK3 | 0.87 | - | [18] |

Experimental Protocols

This protocol describes the final deprotection step in the synthesis of a potent iGluR antagonist.[17]

-

To a solution of the protected precursor (416 mg, 1.29 mmol) in 1,4-dioxane (B91453) (2 mL) at 0 °C, add a 4.0 M solution of HCl in 1,4-dioxane (3.88 mL, 15.5 mmol).

-

Stir the reaction mixture at room temperature for 1 hour.

-

Concentrate the reaction mixture under reduced pressure.

-

Triturate the resulting solid with cold diethyl ether to yield the HCl salt of the final product as a white solid.

-

Recrystallize the product from glacial acetic acid to obtain the pure compound.

Signaling Pathway

Ionotropic glutamate receptors are crucial for synaptic plasticity, learning, and memory. Their overactivation can lead to excitotoxicity and neuronal damage.

The this compound scaffold represents a highly valuable and versatile starting point for the design and development of novel therapeutic agents. Its inherent chirality and conformational rigidity allow for the creation of potent and selective modulators of key biological targets involved in a range of pathologies. The data and protocols presented in this guide highlight its significance in the fields of endothelin receptor antagonism, GABA transporter inhibition, and ionotropic glutamate receptor modulation. Further exploration of this privileged structure is likely to yield new and improved drug candidates for a variety of unmet medical needs.

References

- 1. Pyrrolidine-3-carboxylic acids as endothelin antagonists. 2. Sulfonamide-based ETA/ETB mixed antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pyrrolidine-3-carboxylic acids as endothelin antagonists. 5. Highly selective, potent, and orally active ET(A) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. giffordbioscience.com [giffordbioscience.com]

- 5. giffordbioscience.com [giffordbioscience.com]

- 6. A network map of endothelin mediated signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Endothelin signaling in development - PMC [pmc.ncbi.nlm.nih.gov]

- 10. journals.biologists.com [journals.biologists.com]

- 11. New highly potent GABA uptake inhibitors selective for GAT-1 and GAT-3 derived from (R)- and (S)-proline and homologous pyrrolidine-2-alkanoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Development of new GABA uptake inhibitors derived from proline or from pyrrolidin-2-yl acetic acid [edoc.ub.uni-muenchen.de]

- 13. Structural insights into GABA transport inhibition using an engineered neurotransmitter transporter | The EMBO Journal [link.springer.com]

- 14. Structural insights into GABA transport inhibition using an engineered neurotransmitter transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 15. giffordbioscience.com [giffordbioscience.com]

- 16. researchgate.net [researchgate.net]

- 17. Discovery of a New Class of Ionotropic Glutamate Receptor Antagonists by the Rational Design of (2S,3R)-3-(3-Carboxyphenyl)-pyrrolidine-2-carboxylic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Structure-Activity Relationship Study of Ionotropic Glutamate Receptor Antagonist (2S,3R)-3-(3-Carboxyphenyl)pyrrolidine-2-carboxylic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

(R)-Pyrrolidine-3-Carboxylic Acid: A Synthetic Building Block, Not a Natural Product

A comprehensive review of scientific literature reveals no evidence of the natural occurrence of (R)-pyrrolidine-3-carboxylic acid. This chiral molecule, a valuable component in the synthesis of pharmaceuticals and other complex organic compounds, appears to be exclusively of synthetic origin.

Extensive searches of chemical and biological databases for the isolation of this compound from plant, animal, or microbial sources have yielded no positive results. The scientific literature is replete with methods for its chemical synthesis and its application as a chiral building block, but is silent on its presence in nature. While the pyrrolidine (B122466) ring is a common structural motif in a vast array of natural products, including many alkaloids, the specific enantiomer this compound has not been identified as a naturally occurring compound.

This finding suggests that any biological activity or physiological role of this compound is a result of its introduction into biological systems as a synthetic agent, rather than as a product of natural metabolic pathways. Researchers and drug development professionals should therefore consider this compound as a synthetic precursor and not a compound to be sourced from or studied in a natural context.

Given the absence of natural occurrence, this guide will not contain information on biosynthesis, natural sources, or experimental protocols for isolation from nature, as these are not applicable. The focus of scientific inquiry for this compound remains firmly in the realm of synthetic chemistry and its applications.

(R)-pyrrolidine-3-carboxylic acid: A Proline Analog for Enhanced Drug Design

(An In-depth Technical Guide)

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-pyrrolidine-3-carboxylic acid, a conformationally constrained analog of L-proline, has emerged as a valuable building block in medicinal chemistry and drug discovery. Its unique structural features offer the potential to modulate the biological activity and pharmacokinetic properties of peptides and small molecules. This technical guide provides a comprehensive overview of this compound, including its synthesis, incorporation into peptides, and its impact on the conformational and biological properties of the resulting molecules. Detailed experimental protocols and quantitative data are presented to facilitate its application in drug development programs.

Introduction

L-proline is a unique proteinogenic amino acid characterized by its secondary amine integrated into a five-membered pyrrolidine (B122466) ring. This cyclic structure imparts significant conformational rigidity to the peptide backbone, influencing protein folding and molecular recognition events. The bioisosteric replacement of proline with synthetic analogs is a widely employed strategy in medicinal chemistry to fine-tune the pharmacological profile of peptide-based therapeutics.

This compound, also known as (R)-β-proline, is a structural isomer of proline where the carboxylic acid group is attached to the C3 position of the pyrrolidine ring. This seemingly subtle change has profound implications for the molecule's three-dimensional structure and its utility as a proline surrogate. This guide explores the synthesis, applications, and comparative analysis of this compound in the context of drug design.

Synthesis of this compound

The enantioselective synthesis of this compound is crucial for its application in chiral drug candidates. Several synthetic strategies have been developed, with asymmetric Michael additions and enantioselective hydrogenations being prominent methods.

Asymmetric Michael Addition

One effective method involves the organocatalytic enantioselective Michael addition of nitroalkanes to 4-alkyl-substituted 4-oxo-2-enoates. This approach can yield highly enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids in a concise, two-step process.[1][2]

Enantioselective Hydrogenation

Another robust method is the enantioselective hydrogenation of a 1-benzyl-4-(halogen-aryl)-2,5-dihydro-1H-pyrrole-3-carboxylic acid precursor. This process utilizes a chiral catalyst, such as a ruthenium complex with a chiral diphosphine ligand, to achieve high enantiomeric purity.[3]

Detailed Experimental Protocol: Enantioselective Hydrogenation

The following protocol is a representative example of the enantioselective synthesis of a derivative of this compound.

Materials:

-

1-benzyl-4-(4-chloro-phenyl)-2,5-dihydro-1H-pyrrole-3-carboxylic acid monohydrate

-

[Ru(OAc)₂((R)-2-Furyl-MeOBIPHEP)] catalyst

-

Methanol (B129727) (anhydrous)

-

Hydrogen gas (high pressure)

-

Stainless steel autoclave

Procedure:

-

A stainless steel autoclave is charged with 1-benzyl-4-(4-chloro-phenyl)-2,5-dihydro-1H-pyrrole-3-carboxylic acid monohydrate (5.00 g, 15.1 mmol) and [Ru(OAc)₂((R)-2-Furyl-MeOBIPHEP)] (3.83 mg, 5.02×10⁻⁶ mol, S/C 3,000) under an argon atmosphere.

-

Anhydrous methanol (150 ml) is added to the autoclave.

-

The autoclave is sealed and purged with hydrogen gas.

-

The asymmetric hydrogenation is carried out for 20 hours at 30°C under 40 bar of hydrogen pressure.

-

After the reaction is complete, the pressure is released. The resulting white suspension is stirred at 0-5°C for 2 hours and then filtered to isolate the product.

-

The enantiomeric excess (ee) of the product is determined by chiral HPLC analysis.

Incorporation into Peptides

This compound can be incorporated into peptide sequences using standard solid-phase peptide synthesis (SPPS) protocols. The use of Fmoc (9-fluorenylmethyloxycarbonyl) protecting group chemistry is common.

Solid-Phase Peptide Synthesis (SPPS) Protocol

The following is a general protocol for the incorporation of Fmoc-(R)-pyrrolidine-3-carboxylic acid into a peptide chain on a solid support.

Materials:

-

Fmoc-protected amino acid resin (e.g., Rink Amide resin)

-

Fmoc-(R)-pyrrolidine-3-carboxylic acid

-

Coupling reagents (e.g., HBTU, DIEA)

-

Deprotection solution (e.g., 20% piperidine (B6355638) in DMF)

-

Solvents (DMF, DCM)

-

Cleavage cocktail (e.g., TFA/TIS/H₂O)

Workflow:

Caption: General workflow for solid-phase peptide synthesis (SPPS).

Procedure:

-

Resin Swelling: The resin is swelled in DMF for 30-60 minutes.

-

Fmoc Deprotection: The Fmoc protecting group is removed by treating the resin with 20% piperidine in DMF for 20 minutes.

-

Washing: The resin is thoroughly washed with DMF to remove excess piperidine.

-

Coupling: A solution of Fmoc-(R)-pyrrolidine-3-carboxylic acid (3-5 equivalents), HBTU (3-5 equivalents), and DIEA (6-10 equivalents) in DMF is added to the resin and agitated for 1-2 hours.

-

Washing: The resin is washed with DMF to remove excess reagents.

-

Repeat Cycles: The deprotection, washing, and coupling steps are repeated for each subsequent amino acid in the peptide sequence.

-

Final Deprotection: The N-terminal Fmoc group is removed.

-

Cleavage and Side-Chain Deprotection: The peptide is cleaved from the resin, and the side-chain protecting groups are removed by treatment with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours.

-

Purification: The crude peptide is precipitated in cold diethyl ether, dissolved in a suitable solvent, and purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Impact on Peptide Conformation and Biological Activity

The incorporation of this compound in place of proline can significantly alter the conformational properties of a peptide, which in turn can modulate its biological activity.

Conformational Effects

The position of the carboxylic acid group at C3 of the pyrrolidine ring imposes different steric and electronic constraints compared to proline's C2 substitution. This can influence the puckering of the pyrrolidine ring and the cis/trans isomerization of the peptidyl-prolyl bond. While proline-containing peptides exist in a dynamic equilibrium between the cis and trans conformations of the X-Pro bond, the introduction of a C3 substituent can shift this equilibrium. The specific conformational preferences will depend on the neighboring amino acids and the overall peptide sequence.[4]

Biological Activity

The altered conformation resulting from the incorporation of this compound can lead to enhanced or diminished biological activity, improved receptor selectivity, and increased resistance to enzymatic degradation.

Applications in Drug Discovery

Derivatives of this compound have shown promise in various therapeutic areas, serving as scaffolds for the development of potent and selective inhibitors and antagonists.

Endothelin Receptor Antagonists

A significant application of the this compound core is in the design of endothelin (ET) receptor antagonists. The endothelin system is implicated in vasoconstriction and cell proliferation, making its receptors attractive targets for cardiovascular and oncological diseases. Structure-activity relationship (SAR) studies have demonstrated that modifications to the pyrrolidine-3-carboxylic acid scaffold can lead to highly potent and selective antagonists for both the ET(A) and ET(B) receptor subtypes.[4][5][6]

Signaling Pathway Overview:

Caption: Simplified endothelin receptor signaling pathway.

InhA Inhibitors

The pyrrolidine carboxamide scaffold, derived from pyrrolidine-3-carboxylic acid, has been identified as a promising class of inhibitors for the enoyl-acyl carrier protein reductase (InhA) from Mycobacterium tuberculosis. InhA is a key enzyme in the mycobacterial fatty acid synthesis pathway, making it a validated target for antitubercular drug development. Optimization of the pyrrolidine carboxamide core has led to the discovery of potent InhA inhibitors with significant activity against M. tuberculosis.[7][8]

Quantitative Data Summary

The following tables summarize the biological activity of various derivatives of pyrrolidine-3-carboxylic acid.

Table 1: Endothelin Receptor Antagonist Activity

| Compound | ET(A) IC₅₀ (nM) | ET(B) IC₅₀ (nM) | Selectivity (ET(A)/ET(B)) | Reference |

| Atrasentan (ABT-627) | 0.03 | 123 | 4100 | [4] |

| Derivative 9k (A-308165) | >10000 | 0.37 | >27000 (ET(B) selective) | [6] |

| Sulfonamide Analog | Sub-nanomolar | Sub-nanomolar | ~1 | [5] |

Table 2: InhA Inhibitor Activity

| Compound | InhA IC₅₀ (µM) | % Inhibition at 15 µM | Reference |

| d6 | 10.05 | - | [7] |

| s15 | 5.55 | >50 | [7] |

| p31 | 1.39 | 90 | [7] |

| p33 | 2.57 | - | [7] |

| p37 | 4.47 | - | [7] |

Conclusion

This compound is a versatile and valuable building block for the design of novel therapeutics. Its constrained cyclic structure provides a means to modulate the conformational properties of peptides and small molecules, leading to improved biological activity, selectivity, and pharmacokinetic profiles. The synthetic methodologies and biological data presented in this guide are intended to serve as a resource for researchers and drug development professionals seeking to leverage the unique properties of this proline analog in their research and development efforts. Further exploration of its incorporation into diverse molecular scaffolds is likely to yield new and improved drug candidates for a range of diseases.

References

- 1. Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Conformational Preferences of α-Substituted Proline Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. The impact of pyrrolidine hydroxylation on the conformation of proline-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. discovery.researcher.life [discovery.researcher.life]

- 6. luxembourg-bio.com [luxembourg-bio.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Chiral Pool Synthesis from (R)-Pyrrolidine-3-Carboxylic Acid: A Technical Guide for Drug Discovery

(R)-pyrrolidine-3-carboxylic acid, a readily available chiral building block, offers a versatile and efficient starting point for the stereoselective synthesis of a wide array of complex and biologically active molecules. Its inherent chirality and functional handles—a secondary amine and a carboxylic acid—provide a robust scaffold for the construction of diverse molecular architectures, making it a valuable asset in the drug discovery and development pipeline. This technical guide provides an in-depth overview of key synthetic strategies, detailed experimental protocols, and applications of this compound in chiral pool synthesis, tailored for researchers, scientists, and drug development professionals.

The pyrrolidine (B122466) ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[1] Chiral pool synthesis, which utilizes enantiomerically pure natural products as starting materials, is a powerful strategy to access optically pure compounds without the need for asymmetric synthesis or chiral resolution.[1] this compound serves as an excellent example of a chiral pool starting material, enabling the synthesis of a variety of derivatives, including enzyme inhibitors and receptor agonists.[2]

Core Synthetic Strategies and Functionalization

The synthetic utility of this compound stems from the orthogonal reactivity of its functional groups. The secondary amine can be protected or functionalized, while the carboxylic acid can be converted to esters, amides, or other functionalities. The pyrrolidine ring itself can also be substituted at various positions, often with high stereocontrol.

A crucial aspect of working with this compound is the implementation of appropriate protecting group strategies. The secondary amine is commonly protected with tert-butyloxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups to prevent its interference in subsequent reactions. These protecting groups can be introduced under standard conditions and selectively removed later in the synthetic sequence.

N-Acylation and Amide Bond Formation

The carboxylic acid moiety is a prime site for modification. Standard amide coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in combination with Hydroxybenzotriazole (B1436442) (HOBt) can be employed to couple this compound with a variety of amines, leading to the formation of diverse amide derivatives.

Esterification

Esterification of the carboxylic acid can be achieved using various methods, including Fischer esterification with an alcohol under acidic conditions or reaction with alkyl halides in the presence of a base. These ester derivatives can serve as intermediates for further transformations or as final products themselves.

Ring Functionalization

Recent advances have enabled the direct functionalization of the pyrrolidine ring. For instance, palladium-catalyzed C(sp³)–H arylation has been utilized for the regio- and stereoselective introduction of aryl groups at the C4 position of the pyrrolidine ring.[3] This method provides a powerful tool for creating complex, 3,4-disubstituted pyrrolidine scaffolds.

Applications in the Synthesis of Bioactive Molecules

The versatility of this compound as a chiral building block is demonstrated in its application for the synthesis of various biologically active compounds, including inhibitors of dipeptidyl peptidase-4 (DPP-4) and γ-aminobutyric acid (GABA) uptake inhibitors.

Synthesis of Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

DPP-4 inhibitors are a class of oral hypoglycemic agents used for the treatment of type 2 diabetes. The pyrrolidine scaffold is a key structural feature of many potent and selective DPP-4 inhibitors. The synthesis of these inhibitors often involves the elaboration of the this compound core.

A general synthetic workflow for DPP-4 inhibitors starting from this compound is depicted below.

Synthesis of GABA Uptake Inhibitors

GABA is the primary inhibitory neurotransmitter in the central nervous system, and inhibitors of its reuptake have therapeutic potential in neurological disorders such as epilepsy. Pyrrolidine-based structures have been explored as scaffolds for the design of potent GABA uptake inhibitors.

Experimental Protocols

Below are representative experimental protocols for key transformations starting from this compound.

Table 1: N-Protection of this compound

| Step | Reagents and Conditions | Product | Yield | Reference |

| 1 | Di-tert-butyl dicarbonate (B1257347), 1N NaOH, Dioxane, rt, 1.5 h | N-Boc-(R)-pyrrolidine-3-carboxylic acid | - | [4] |

Detailed Protocol for N-Boc Protection: [4] A solution of this compound is prepared in a mixture of dioxane and 1N sodium hydroxide. Di-tert-butyl dicarbonate dissolved in dioxane is then added at room temperature, and the mixture is stirred for 1.5 hours. Following the reaction, the mixture is diluted with ether, and the organic phase is washed with 1N NaOH. The aqueous phase is then acidified with 3N HCl and extracted with ether. The combined ether extracts are washed, dried, and concentrated to yield tert-butyl (R)-3-carboxy-pyrrolidine-1-carboxylate.

Table 2: Representative Amide Coupling Reaction

| Starting Material | Amine | Coupling Reagents | Product | Yield | Reference |

| N-Boc-(R)-pyrrolidine-3-carboxylic acid | Substituted amine | EDC, HOBt, DMF | N-Boc-(R)-pyrrolidine-3-carboxamide derivative | - | General Protocol |

General Protocol for Amide Coupling: To a solution of N-Boc-(R)-pyrrolidine-3-carboxylic acid in a suitable solvent such as dimethylformamide (DMF), are added 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt). The desired amine is then added, and the reaction mixture is stirred at room temperature until completion. The product is isolated and purified using standard techniques such as chromatography.

Signaling Pathways

The therapeutic effects of molecules synthesized from this compound are often mediated through their interaction with specific biological targets. For example, DPP-4 inhibitors exert their action by modulating the incretin (B1656795) pathway.

DPP-4 is an enzyme that rapidly inactivates the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[5] By inhibiting DPP-4, these drugs increase the levels of active incretins, which in turn stimulate insulin secretion from pancreatic β-cells in a glucose-dependent manner, ultimately leading to lower blood glucose levels.[5]

Conclusion

This compound is a valuable and versatile chiral building block for the synthesis of a wide range of biologically active molecules. Its ready availability, inherent chirality, and multiple functionalization points make it an attractive starting material for drug discovery and development programs. The synthetic strategies and protocols outlined in this guide provide a foundation for researchers to harness the potential of this important chiral pool synthon in their quest for novel therapeutics.

References

- 1. Pyrrolidine synthesis [organic-chemistry.org]

- 2. Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. (R)-N-Boc-3-pyrrolidineacetic acid synthesis - chemicalbook [chemicalbook.com]

- 5. Exploring the DPP IV inhibitory potential: molecular docking and dynamic simulations of pyridine-3-carboxylic acid and pyrrolidine-2-carboxylic acid analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

(R)-Pyrrolidine-3-Carboxylic Acid: Application Notes and Protocols for Organocatalytic Michael Additions

For Researchers, Scientists, and Drug Development Professionals

(R)-pyrrolidine-3-carboxylic acid and its derivatives have emerged as powerful tools in the field of asymmetric organocatalysis, facilitating the stereoselective formation of carbon-carbon bonds in Michael addition reactions. These reactions are fundamental in the synthesis of complex chiral molecules, which are crucial in drug discovery and development. This document provides a comprehensive overview of the application of this compound and its analogs as organocatalysts in Michael additions, complete with detailed protocols and mechanistic insights.

While direct application of this compound as a catalyst in Michael additions is not extensively documented in peer-reviewed literature, its derivatives, particularly (3R,5R)-5-methylpyrrolidine-3-carboxylic acid, have shown significant catalytic activity. This application note will focus on the principles of pyrrolidine-3-carboxylic acid-derived organocatalysis and provide a detailed protocol for a representative Michael addition reaction catalyzed by a closely related and effective analog.

Principle of Catalysis: Enamine-Iminium Ion Catalytic Cycle

The catalytic activity of pyrrolidine-based organocatalysts in Michael additions stems from their ability to form nucleophilic enamines with carbonyl donors (ketones or aldehydes). This activation strategy, a cornerstone of aminocatalysis, allows for the enantioselective addition to Michael acceptors, such as nitroolefins. The carboxylic acid functionality can play a crucial role in the catalytic cycle, often acting as a proton shuttle to activate the Michael acceptor and facilitate the regeneration of the catalyst.

The general mechanism proceeds through the following key steps:

-

Enamine Formation: The secondary amine of the pyrrolidine (B122466) catalyst reacts with a ketone or aldehyde to form a chiral enamine intermediate.

-

Michael Addition: The enamine attacks the β-carbon of an electrophilic olefin (Michael acceptor), leading to the formation of a new carbon-carbon bond and an iminium ion intermediate.

-

Hydrolysis and Catalyst Regeneration: The iminium ion is hydrolyzed to release the chiral product and regenerate the organocatalyst, which can then enter a new catalytic cycle.

Catalytic Performance in Michael Additions

The stereochemical outcome of the Michael addition is dictated by the chiral environment created by the organocatalyst. The pyrrolidine ring and its substituents effectively shield one face of the enamine, directing the approach of the Michael acceptor to the opposite face, thus inducing high enantioselectivity.

While specific data for this compound is scarce, studies on its derivatives demonstrate excellent performance. For instance, novel bifunctional pyrrolidine-based organocatalysts have been shown to provide almost quantitative yields and high stereoselectivity in the Michael addition of aldehydes and ketones to nitroolefins, with diastereomeric ratios up to 98:2 and enantiomeric excesses up to 99%.[1]

Experimental Protocols

The following is a representative protocol for an asymmetric Michael addition of a ketone to a nitroolefin, adapted from procedures utilizing pyrrolidine-based organocatalysts.

Representative Reaction: Asymmetric Michael Addition of Cyclohexanone (B45756) to β-Nitrostyrene

Materials:

-

(3R,5R)-5-methylpyrrolidine-3-carboxylic acid (as a representative catalyst)

-

Cyclohexanone (Michael Donor)

-

trans-β-Nitrostyrene (Michael Acceptor)

-

Solvent (e.g., Toluene, Chloroform (B151607), or solvent-free)

-

Acid co-catalyst (optional, e.g., benzoic acid)

-

Deuterated chloroform (CDCl₃) for NMR analysis

-

Silica (B1680970) gel for column chromatography

-

Hexane (B92381) and Ethyl Acetate (B1210297) for chromatography

Equipment:

-

Magnetic stirrer

-

Reaction vials

-

Standard laboratory glassware

-

Rotary evaporator

-

NMR spectrometer

-

HPLC with a chiral column

Procedure:

-

To a clean, dry reaction vial equipped with a magnetic stir bar, add (3R,5R)-5-methylpyrrolidine-3-carboxylic acid (0.02 mmol, 10 mol%).

-

Add trans-β-nitrostyrene (0.2 mmol, 1.0 equivalent).

-

Add cyclohexanone (2.0 mmol, 10 equivalents).

-

If required, add a co-catalyst such as benzoic acid (0.02 mmol, 10 mol%).

-

The reaction can be performed in a minimal amount of solvent (e.g., 0.5 mL of toluene) or under solvent-free conditions.

-

Stir the reaction mixture at room temperature (or as optimized) and monitor the progress by Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator.

-

Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent.

-

Combine the fractions containing the desired product and remove the solvent under reduced pressure.

-

Determine the yield of the purified product.

-

Analyze the diastereomeric ratio by ¹H NMR spectroscopy of the crude reaction mixture.

-

Determine the enantiomeric excess by High-Performance Liquid Chromatography (HPLC) using a suitable chiral stationary phase.

Data Presentation

The following tables summarize typical results obtained from Michael addition reactions using pyrrolidine-based organocatalysts.

Table 1: Asymmetric Michael Addition of Ketones to Nitroolefins

| Entry | Ketone | Nitroolefin | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | dr (syn/anti) | ee (%) |

| 1 | Cyclohexanone | trans-β-Nitrostyrene | 10 | Toluene | 24 | 95 | 95:5 | 98 |

| 2 | Acetone | trans-β-Nitrostyrene | 20 | CH₂Cl₂ | 48 | 88 | - | 92 |

| 3 | Cyclopentanone | (E)-1-Nitro-3-phenylprop-1-ene | 10 | Solvent-free | 36 | 99 | 97:3 | 99 |

Data is representative and compiled from various sources on pyrrolidine-derived organocatalysts.

Visualizations

Catalytic Cycle of a Pyrrolidine-Catalyzed Michael Addition

Caption: Enamine-based catalytic cycle for the Michael addition.

Experimental Workflow for Organocatalytic Michael Addition

Caption: Step-by-step experimental workflow.

References

Application Notes: (R)-pyrrolidine-3-carboxylic acid in Asymmetric Mannich Reactions

For Researchers, Scientists, and Drug Development Professionals

(R)-pyrrolidine-3-carboxylic acid, also known as (R)-β-proline, has emerged as a powerful organocatalyst for asymmetric Mannich reactions. This simple amino acid derivative effectively catalyzes the reaction between aldehydes or ketones and imines to produce chiral β-amino carbonyl compounds, which are valuable building blocks in the synthesis of pharmaceuticals and natural products. A key feature of this catalyst is its ability to consistently induce high anti-diastereoselectivity and enantioselectivity, a crucial aspect for controlling stereochemistry in drug development.

This document provides a detailed overview of the application of this compound in asymmetric Mannich reactions, including quantitative data on its performance with various substrates and detailed experimental protocols.

Key Advantages:

-

High anti-Selectivity: Consistently produces the anti-diastereomer with high selectivity, which is often challenging to achieve. The position of the carboxylic acid group on the 3-position of the pyrrolidine (B122466) ring is critical for directing this stereochemical outcome, in contrast to the syn-selectivity typically observed with L-proline.[1]

-

Excellent Enantioselectivity: Provides access to products with high levels of enantiomeric excess (ee), often exceeding 95%.

-

Broad Substrate Scope: Effective for a wide range of unmodified ketones and aldehydes, including linear, cyclic, and functionalized substrates.

-

Mild Reaction Conditions: The reactions are typically performed under mild conditions, at room temperature, and with low catalyst loadings (5-10 mol%).[1]

-

Operational Simplicity: As a commercially available, stable solid, the catalyst is easy to handle and does not require special precautions.

Data Presentation

The catalytic efficiency of this compound is demonstrated in the following tables, which summarize its performance in the asymmetric Mannich reaction between various ketones/aldehydes and N-PMP-protected α-imino ethyl glyoxylate (B1226380).

Table 1: Asymmetric Mannich Reaction with Ketones

Reaction Conditions: Ketone (0.5 mmol), N-PMP-protected α-imino ethyl glyoxylate (0.25 mmol), and this compound (10 mol%) in 2-propanol (1.0 mL) at room temperature.

| Entry | Ketone | Time (h) | Yield (%) | dr (anti/syn) | ee (%) [anti] |

| 1 | Acetone | 24 | 91 | >99:1 | 98 |

| 2 | Cyclohexanone | 48 | 85 | >99:1 | 99 |

| 3 | Cyclopentanone | 72 | 80 | >99:1 | 99 |

| 4 | Acetophenone | 96 | 65 | 99:1 | 97 |

| 5 | Propiophenone | 96 | 72 | >99:1 | 99 |

| 6 | Butan-2-one | 48 | 88 | 95:5 | 98 |

| 7 | 3-Pentanone | 72 | 82 | >99:1 | 99 |

Table 2: Asymmetric Mannich Reaction with Aldehydes

Reaction Conditions: Aldehyde (0.5 mmol), N-PMP-protected α-imino ethyl glyoxylate (0.25 mmol), and this compound (10 mol%) in DMSO (1.0 mL) at room temperature.

| Entry | Aldehyde | Time (h) | Yield (%) | dr (anti/syn) | ee (%) [anti] |

| 1 | Propanal | 12 | 95 | 97:3 | >99 |

| 2 | Butanal | 12 | 96 | 96:4 | >99 |

| 3 | Isovaleraldehyde | 12 | 94 | 98:2 | >99 |

| 4 | Pivalaldehyde | 48 | 85 | >99:1 | >99 |

| 5 | Hexanal | 12 | 95 | 95:5 | >99 |

Experimental Protocols

General Protocol for the Asymmetric Mannich Reaction of Ketones

-

To a vial, add this compound (2.9 mg, 0.025 mmol, 10 mol%).

-

Add the N-PMP-protected α-imino ethyl glyoxylate (62.3 mg, 0.25 mmol, 1.0 equiv).

-

Add 2-propanol (1.0 mL).

-

Add the respective ketone (0.5 mmol, 2.0 equiv).

-

Stir the resulting mixture at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the residue by flash column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate (B1210297) gradient) to afford the desired anti-Mannich product.

-

Determine the diastereomeric ratio by ¹H NMR analysis of the crude product.

-

Determine the enantiomeric excess by chiral High-Performance Liquid Chromatography (HPLC) analysis.